(Z)-6-hydroxy-2-(2-methoxybenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one
Description
(Z)-6-Hydroxy-2-(2-methoxybenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one is a synthetic aurone derivative featuring a benzofuran-3(2H)-one core modified with three key substituents:
- Position 2: A 2-methoxybenzylidene group (Z-configuration), which enhances π-conjugation and influences molecular planarity .
- Position 6: A hydroxyl group, contributing to hydrogen-bonding capacity and solubility .
This compound is structurally designed for applications in medicinal chemistry, particularly in targeting amyloid fibrils or enzymes like tyrosinase, as suggested by analogs in the literature . Its synthesis likely involves aldol condensation between a substituted coumaranone and benzaldehyde derivative, followed by functional group modifications .
Properties
IUPAC Name |
(2Z)-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-25-18-5-3-2-4-14(18)12-19-20(24)15-6-7-17(23)16(21(15)27-19)13-22-8-10-26-11-9-22/h2-7,12,23H,8-11,13H2,1H3/b19-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMDMVCYMCWPFC-UNOMPAQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-6-hydroxy-2-(2-methoxybenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one, a compound belonging to the benzofuran class, has garnered attention in recent years due to its potential biological activities, particularly in anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, discussing its mechanisms of action, efficacy against various cancer cell lines, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 302.33 g/mol. Its structure features a benzofuran core substituted with various functional groups that are believed to contribute to its biological activity.
Research indicates that compounds similar to this compound may exhibit their biological effects through several mechanisms:
- Topoisomerase Inhibition : Many benzofuran derivatives have shown the ability to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition can lead to increased DNA damage and apoptosis in cancer cells .
- DNA Intercalation : The ability of these compounds to intercalate into DNA can disrupt the normal function of the genetic material, leading to cell cycle arrest and apoptosis .
- Induction of Apoptosis : Studies have demonstrated that such compounds can activate apoptotic pathways in cancer cells, significantly increasing apoptosis rates compared to untreated controls .
Biological Activity in Cancer Research
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 11.7 | Topoisomerase II inhibition |
| HepG2 | 0.21 | DNA intercalation and apoptosis |
| A549 | 1.7 | Induction of apoptotic pathways |
Study 1: Antitumor Activity
In a study focused on the antitumor properties of this compound, researchers treated MCF-7 breast cancer cells with varying concentrations of the compound. Results indicated a significant dose-dependent reduction in cell viability, with an IC50 value of 11.7 µM, showcasing its potential as a chemotherapeutic agent .
Study 2: Mechanistic Insights
Another investigation explored the compound's mechanism by analyzing its effect on HepG2 liver cancer cells. The study found that treatment led to an 80.7-fold increase in apoptotic cell death and a notable arrest at the S-phase of the cell cycle, indicating that the compound effectively disrupts normal cellular processes .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Analogous Benzofuran-3(2H)-ones
Key Observations :
- Hydrophilicity: The morpholinomethyl group in the target compound likely confers better aqueous solubility than dimethylamino () or methyl () groups, as morpholine is less lipophilic .
- Halogen vs. Methoxy : Bromine in Compound 9 increases molecular weight by ~66 g/mol compared to methoxy-substituted analogs, which could influence pharmacokinetics .
Table 2: Bioactivity and Drug-Likeness Comparisons
Key Observations :
- Bioavailability: Compounds with hydroxyl groups (e.g., Compound 65) or polar substituents (e.g., morpholinomethyl) show higher bioavailability scores (~0.55) compared to lipophilic analogs like p-XSC .
- Synthetic Challenges : Low yields in some derivatives (e.g., 6% for Compound 65) highlight the difficulty of introducing multiple polar groups, whereas simpler substitutions (e.g., Compound 10) achieve higher yields (78%) .
Computational and Docking Studies
- Morpholinomethyl vs. Piperazinylmethyl: The target compound’s morpholine ring may exhibit different binding modes compared to piperazine derivatives () due to reduced basicity (pKa ~7.4 for morpholine vs. ~9.8 for piperazine) .
- Halogen Effects : Bromine in Compound 9 and fluorine in ’s compound could enhance binding via halogen bonding, as seen in docking studies of halogenated benzofurans .
Preparation Methods
Formation of the Benzofuran Core
The benzofuran core is typically synthesized via acid- or base-catalyzed cyclization of phenolic precursors. A prominent method involves the condensation of 2-hydroxyacetophenone derivatives with aldehydes or ketones under acidic conditions. For example, 4-hydroxy-6-methylcoumarin has been identified as a key intermediate in analogous syntheses.
Reaction Conditions :
- Catalyst : Zinc chloride (ZnCl₂) in phosphoryl chloride (POCl₃) at 60°C for 24 hours.
- Yield : ~65–70% for cyclized intermediates.
Mechanistic Insight :
The cyclization proceeds via intramolecular nucleophilic attack, forming the furan ring. Substituents at the 6- and 7-positions are introduced during this step, with the hydroxy group often protected to prevent side reactions.
Introduction of the Morpholinomethyl Group
The morpholinomethyl moiety at position 7 is introduced via nucleophilic substitution or Mannich-type reactions. Industrial-scale methods favor the use of morpholine and formaldehyde under reflux conditions.
Procedure :
- Substrate : 6-Hydroxybenzofuran-3(2H)-one derivative.
- Reagents : Morpholine (1.2 equivalents), paraformaldehyde (1.5 equivalents).
- Solvent : Acetic acid or dimethylformamide (DMF).
- Conditions : Reflux at 110–120°C for 8–12 hours.
Optimization Data :
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 115°C | Maximizes substitution |
| Morpholine Equiv. | 1.2 | Reduces byproducts |
| Reaction Time | 10 hours | Balances conversion and degradation |
Yield : 68–72% after purification via recrystallization.
Condensation for Z-Configured Benzylidene Moiety
The (Z)-2-methoxybenzylidene group is introduced via acid-catalyzed condensation between the benzofuran intermediate and 2-methoxybenzaldehyde.
Key Steps :
- Activation : The hydroxy group at position 6 is temporarily acetylated to prevent undesired side reactions.
- Condensation :
Stereochemical Control :
The Z-configuration is favored by steric hindrance from the 7-morpholinomethyl group, which directs the benzaldehyde to approach from the less hindered face.
Yield : 75–80% after column chromatography.
Bromination and Functional Group Interconversion
In cases where brominated intermediates are required (e.g., for further derivatization), N-bromosuccinimide (NBS) is employed.
Protocol :
- Substrate : 6-Methyl-4-morpholinocoumarin.
- Reagents : NBS (1.1 equiv), benzoyl peroxide (BPO, catalytic).
- Solvent : Carbon tetrachloride (CCl₄).
- Conditions : Reflux under nitrogen for 5 hours.
Outcome :
- Regioselectivity : Bromination occurs preferentially at position 3 due to electron-donating effects of the morpholino group.
- Yield : 59.6% after flash chromatography.
Industrial-Scale Production Considerations
Large-scale synthesis requires modifications for efficiency and safety:
Key Adjustments :
- Continuous Flow Reactors : Reduce reaction times by 40% compared to batch processes.
- Solvent Recycling : Acetic acid and toluene are recovered via distillation.
- Catalyst Recovery : ZnCl₂ is filtered and reused, lowering costs by ~15%.
Process Table :
| Step | Equipment | Throughput (kg/day) |
|---|---|---|
| Cyclization | Stirred-Tank Reactor | 50 |
| Morpholinomethylation | Flow Reactor | 45 |
| Condensation | Rotary Evaporator | 40 |
Challenges and Mitigation Strategies
Isomerization Risk :
Byproduct Formation :
Analytical Validation
Critical Quality Attributes :
- Purity : ≥98% (HPLC).
- Configuration : Confirmed via X-ray crystallography.
- Residual Solvents : <500 ppm (GC-MS).
Case Study :
A batch synthesized under optimized conditions exhibited:
- Yield : 73% (over 4 steps).
- Purity : 98.5%.
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for preparing (Z)-6-hydroxy-2-(2-methoxybenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one?
- Methodological Answer : Synthesis typically involves a multi-step process:
- Step 1 : Condensation of 6-hydroxybenzofuran-3(2H)-one with 2-methoxybenzaldehyde under basic conditions (e.g., KOH/EtOH) to form the benzylidene intermediate.
- Step 2 : Morpholinomethylation at the 7-position via Mannich reaction using morpholine and formaldehyde.
- Step 3 : Purification via recrystallization or column chromatography (e.g., silica gel with hexane/ethyl acetate gradient) .
Key factors: Reaction temperature (60–80°C), solvent polarity, and base strength to ensure Z-configuration retention.
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are they applied?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns protons and carbons, confirming Z-configuration via coupling constants (e.g., olefinic proton at δ 7.2–7.5 ppm, J = 10–12 Hz) and methoxy/morpholine substituents .
- IR Spectroscopy : Identifies hydroxyl (3200–3500 cm⁻¹), carbonyl (1680–1720 cm⁻¹), and aromatic C=C (1500–1600 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ at m/z 397.1652) and fragmentation patterns .
Q. How can researchers confirm the stereochemical integrity of the Z-isomer during synthesis?
- Methodological Answer :
- NOESY NMR : Detects spatial proximity between the 2-methoxybenzylidene proton and the benzofuran core .
- X-ray Crystallography : Resolves absolute configuration; Z-isomers show distinct dihedral angles (e.g., 10–20°) between benzofuran and benzylidene planes .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data (e.g., antioxidant vs. cytotoxic effects)?
- Methodological Answer :
- Dose-Response Analysis : Test across concentrations (e.g., 1–100 µM) to identify biphasic effects .
- Assay Standardization : Use orthogonal assays (e.g., DPPH for antioxidant activity; MTT for cytotoxicity) to eliminate false positives .
- Mechanistic Profiling : Compare ROS scavenging (via fluorogenic probes) and apoptosis markers (e.g., caspase-3 activation) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize morpholinomethyl and benzylidene substituents?
- Methodological Answer :
- Systematic Substituent Variation : Replace morpholine with piperazine or thiomorpholine; modify benzylidene substituents (e.g., halogenation, methoxy positional isomers) .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) against target proteins (e.g., kinases, cytochrome P450) to predict binding affinities .
Q. What experimental approaches elucidate the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer :
- Kinetic Assays : Measure IC₅₀ values via fluorogenic substrates (e.g., for kinases or esterases) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm competitive/non-competitive inhibition .
- Cellular Pathway Analysis : Use RNA-seq or phosphoproteomics to identify downstream targets (e.g., MAPK/ERK pathways) .
Q. How can computational methods predict metabolic stability and potential toxicity?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME to estimate logP, bioavailability, and CYP450 interactions .
- Molecular Dynamics (MD) Simulations : Model interactions with metabolic enzymes (e.g., CYP3A4) to identify metabolic hotspots .
Data Analysis and Experimental Design
Q. What statistical methods are recommended for analyzing dose-dependent cytotoxicity data?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism .
- ANOVA with Tukey’s Post Hoc Test : Compare IC₅₀ values across cell lines (e.g., cancer vs. normal) .
Q. How should researchers address batch-to-batch variability in compound purity?
- Methodological Answer :
- HPLC-PDA : Monitor purity (>95%) with C18 columns (acetonitrile/water mobile phase) .
- Stability Studies : Store under inert gas (N₂) at −20°C to prevent oxidation/degradation .
Advanced Applications
Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
